molecular formula C12H8F5NO3 B6351457 2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione CAS No. 1408279-21-9

2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione

Cat. No.: B6351457
CAS No.: 1408279-21-9
M. Wt: 309.19 g/mol
InChI Key: VLNSRFNYIWGHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione is a fluorinated organic compound known for its unique chemical properties. The presence of pentafluoroethyloxy groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione with 2-(pentafluoroethyloxy)ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale synthesis. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pentafluoroethyloxy group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential as a fluorinated probe in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The pentafluoroethyloxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]oxolane
  • Bis-(2-pentafluoroethyloxy-ethyl)-amine

Uniqueness

2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione stands out due to its unique combination of the isoindole core and pentafluoroethyloxy group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it more versatile compared to similar compounds.

Properties

IUPAC Name

2-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F5NO3/c13-11(14,15)12(16,17)21-6-5-18-9(19)7-3-1-2-4-8(7)10(18)20/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNSRFNYIWGHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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